molecular formula C22H24Cl2N2OS B8379314 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(3-phenylpropyl)- CAS No. 178980-15-9

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(3-phenylpropyl)-

Cat. No.: B8379314
CAS No.: 178980-15-9
M. Wt: 435.4 g/mol
InChI Key: IYUXLJKAPLAXKT-UHFFFAOYSA-N
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Description

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(3-phenylpropyl)- is a useful research compound. Its molecular formula is C22H24Cl2N2OS and its molecular weight is 435.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(3-phenylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(3-phenylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178980-15-9

Molecular Formula

C22H24Cl2N2OS

Molecular Weight

435.4 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-1-(3-phenylpropyl)-4-propan-2-ylimidazol-2-yl]methanol

InChI

InChI=1S/C22H24Cl2N2OS/c1-15(2)21-22(28-19-12-17(23)11-18(24)13-19)26(20(14-27)25-21)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-13,15,27H,6,9-10,14H2,1-2H3

InChI Key

IYUXLJKAPLAXKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)CCCC2=CC=CC=C2)SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To dry tetrahydrofuran was added 40 mg of 60% sodium hydride, and under ice-cooling, 200 mg of 5-(3,5-dichlorophenylthio)-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole (101b)was added. After 20 minutes, 136 μl of 1-bromo-3-phenylpropane was added. After stirred at room temperature for 3 hours, the mixture was diluted with water and extracted with diethyl ether. The extract was dried over sodium sulfate, and the solvent was distilled off under reduced pressure. To thus-obtained oil were added 10 ml of ethanol and 20 ml of 36% hydrochloric acid, and the mixture was stirred at 90° C. for 2 hours. After completion of the reaction, the solvent was distilled off under reduced pressure, an aqueous sodium hydrogen carbonate solution was added, and extracted with ethyl acetate. The extract was dried over sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=1:1)to give 80 mg of Compound I-122 (yield 40%).
Name
5-(3,5-dichlorophenylthio)-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
136 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
40 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
40%

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